Superior Urease Inhibition Potency of the 2,3-Dihydro-1,5-Benzothiazepine Scaffold Compared to Chalcones
The 2,3-dihydro-1,5-benzothiazepine class, to which the target compound belongs, is a more potent urease inhibitor than the related chalcone and tetrahydrobenzothiazepine classes. The specific parent compound, 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine, demonstrates an IC50 value of 26.31 µM against urease [1]. This is in stark contrast to the chalcone precursor from which it is derived, which is reported as inactive [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.31 µM (for the specific target compound) |
| Comparator Or Baseline | Chalcone precursors (inactive); Tetrahydrobenzothiazepine derivatives (IC50 range: 91.2 - 93.7 µM) |
| Quantified Difference | Target compound is active while chalcones are inactive; It is approximately 3.5-fold more potent than the tetrahydrobenzothiazepine comparators (26.31 µM vs. ~91-94 µM). |
| Conditions | In vitro urease inhibition assay using jack bean urease. |
Why This Matters
This quantitative data positions the 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine scaffold as a preferred chemical starting point for developing novel urease inhibitors, a key target for treating infections and agricultural issues.
- [1] BRENDA Enzyme Database. Ligand view of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (72959). View Source
- [2] Ansari, F. L., Wadood, A., Ullah, A., Iftikhar, F., & Ul-Haq, Z. (2009). In silico studies of urease inhibitors to explore ligand-enzyme interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 151–156. View Source
